molecular formula C17H20ClN3 B12916278 6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine CAS No. 917895-76-2

6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine

Cat. No.: B12916278
CAS No.: 917895-76-2
M. Wt: 301.8 g/mol
InChI Key: DPJFQRYCYDSYMQ-UHFFFAOYSA-N
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Description

6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine class of organic compounds Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group, cyclopentyl ring, and methylphenyl group makes it a versatile compound for various applications.

Properties

CAS No.

917895-76-2

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

6-chloro-N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C17H20ClN3/c1-11-6-5-7-13(10-11)15-16(18)19-12(2)20-17(15)21-14-8-3-4-9-14/h5-7,10,14H,3-4,8-9H2,1-2H3,(H,19,20,21)

InChI Key

DPJFQRYCYDSYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3

Origin of Product

United States

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